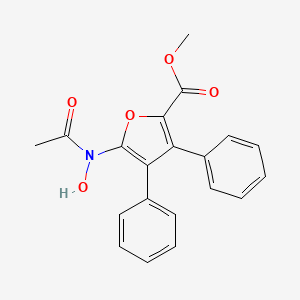
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a furoate group, two phenyl rings, and an acetylamino group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-diphenylfuran-2-carboxylic acid with hydroxylamine to form the hydroxylamine derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with DNA and proteins, potentially leading to mutagenic effects . The acetylamino group may also play a role in its biological activity by facilitating the compound’s binding to specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: Similar structure but with a nitro group instead of a hydroxylamine group.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate: Lacks the acetylamino group.
Uniqueness
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential mutagenic properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
133960-22-2 |
|---|---|
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl 5-[acetyl(hydroxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-13(22)21(24)19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(26-19)20(23)25-2/h3-12,24H,1-2H3 |
InChI-Schlüssel |
KZGSRIGHCWCKHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


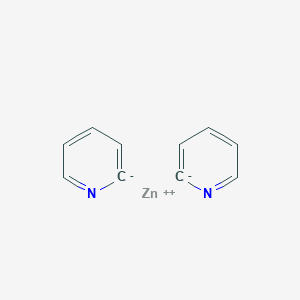
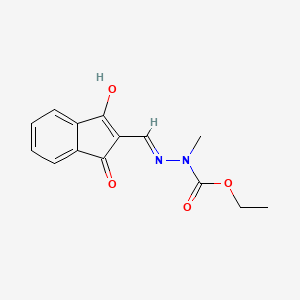
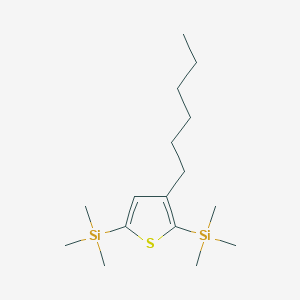
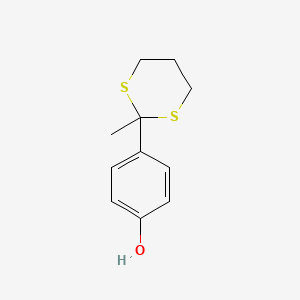
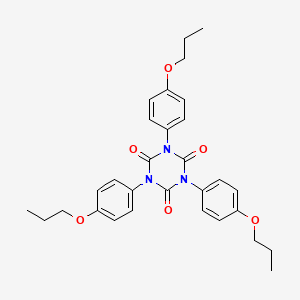


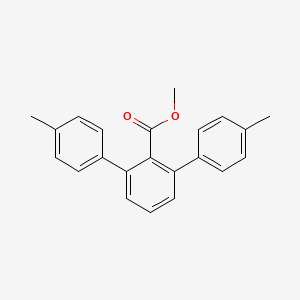
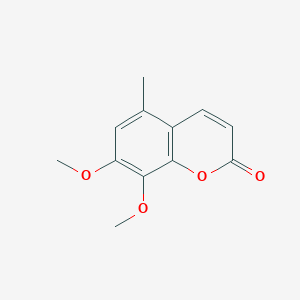
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

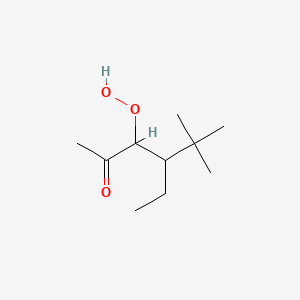
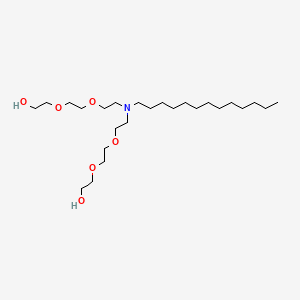
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
